molecular formula C8H19N3 B14523516 1-(3-Hydrazinylpropyl)piperidine CAS No. 62516-01-2

1-(3-Hydrazinylpropyl)piperidine

Cat. No.: B14523516
CAS No.: 62516-01-2
M. Wt: 157.26 g/mol
InChI Key: APWKJXIEJIITBM-UHFFFAOYSA-N
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Description

1-(3-Hydrazinylpropyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines. This compound features a piperidine ring substituted with a hydrazinylpropyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Hydrazinylpropyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 1-(3-bromopropyl)piperidine with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows: [ \text{1-(3-bromopropyl)piperidine} + \text{hydrazine hydrate} \rightarrow \text{this compound} + \text{HBr} ]

Industrial Production Methods: Industrial production of this compound often involves continuous flow reactors to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydrazinylpropyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products:

    Oxidation: Azides, nitroso derivatives.

    Reduction: Amines.

    Substitution: Substituted piperidines.

Scientific Research Applications

1-(3-Hydrazinylpropyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Acts as a ligand in the study of enzyme-substrate interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Hydrazinylpropyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with receptor sites, modulating their function.

Molecular Targets and Pathways:

    Enzymes: Inhibition of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).

    Pathways: Modulation of neurotransmitter pathways, including dopamine and serotonin pathways.

Comparison with Similar Compounds

  • Piperidine
  • Pyridine
  • Dihydropyridine
  • Piperazine

Properties

CAS No.

62516-01-2

Molecular Formula

C8H19N3

Molecular Weight

157.26 g/mol

IUPAC Name

3-piperidin-1-ylpropylhydrazine

InChI

InChI=1S/C8H19N3/c9-10-5-4-8-11-6-2-1-3-7-11/h10H,1-9H2

InChI Key

APWKJXIEJIITBM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCNN

Origin of Product

United States

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